Gluconic acid

描述

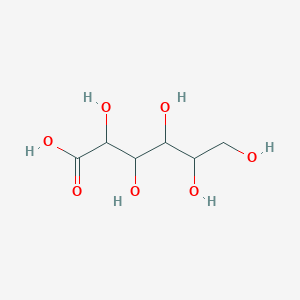

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHNJXZEOKUKBD-SQOUGZDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O7 | |

| Record name | GLUCONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124423-64-9, Array | |

| Record name | D-Gluconic acid, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124423-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Gluconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8027169, DTXSID8042000 | |

| Record name | D-Gluconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gluconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA, Colourless to light yellow, clear syrupy liquid, Light brown solid; Commercial product is 50% aqueous solution; [Hawley] 50% aqueous solution: Pale yellow liquid; [MSDSonline], Solid, WHITE CRYSTALLINE POWDER. | |

| Record name | D-Gluconic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | GLUCONIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Gluconic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5425 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Gluconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLUCONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

FREELY SOL IN WATER; SLIGHTLY SOL IN ALC, INSOLUBLE IN ETHER AND MOST OTHER ORGANIC SOLVENTS, 316 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 100 (good) | |

| Record name | GLUCONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/487 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gluconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLUCONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.24 @ 25 °C/4 °C, 1.23 g/cm³ | |

| Record name | GLUCONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/487 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLUCONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

NEEDLES FROM ETHANOL & ETHER, CRYSTALS | |

CAS No. |

526-95-4, 133-42-6 | |

| Record name | Gluconic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gluconic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gluconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Gluconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gluconic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13180 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Gluconic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Gluconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gluconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-gluconic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUCONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4R8J0Q44B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLUCONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/487 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gluconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLUCONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

131 °C, 113 - 118 °C | |

| Record name | GLUCONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/487 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gluconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLUCONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Biosynthesis and Metabolic Pathways of Gluconic Acid

Fungal Biosynthetic Pathways of Gluconic Acid

Fungi, particularly filamentous fungi like Aspergillus niger and species of Penicillium, are primary producers of this compound. srce.hrfrontiersin.orgnih.gov The biosynthesis in these organisms is a direct oxidative process. A. niger is considered an ideal candidate for industrial fermentation due to its high yield, robust growth, and the relative ease of separating the final product. frontiersin.orgals-journal.com The formation of this compound in fungi is essentially a one-step conversion of glucose, making the production process significantly faster than for other organic acids like citric acid. wur.nl The key enzyme in this pathway is glucose oxidase, which is primarily located in the mycelial cell wall. frontiersin.orgwur.nlramauniversity.ac.in

Glucose oxidase (GOX), systematically known as β-D-glucose:oxygen 1-oxidoreductase (EC 1.1.3.4), is the pivotal enzyme in the fungal synthesis of this compound. srce.hrfrontiersin.orgwikipedia.org It is a flavoprotein that catalyzes the oxidation of glucose. frontiersin.orgapjonline.in This enzyme is produced by various fungi, including Aspergillus and Penicillium species, as well as some insects. nih.govwikipedia.orgnih.gov In A. niger, GOX activity is responsible for the conversion of glucose, and its presence in both the cell wall and extracellular fluid accounts for a significant portion of the total enzymatic activity. frontiersin.org The enzyme is highly specific for the β-D-glucopyranose anomer of glucose. wikipedia.orgrsc.org While the α-anomer is a poor substrate, the natural equilibrium between the two forms in solution is driven towards the β-anomer as it is consumed by the enzyme. wikipedia.orgrsc.org

The first step in the biosynthesis is the oxidation of the aldehyde group at the C-1 position of β-D-glucose. srce.hrramauniversity.ac.in Glucose oxidase facilitates this dehydrogenation reaction, using molecular oxygen as the electron acceptor. nih.govrsc.org This reaction yields D-glucono-δ-lactone (also referred to as D-glucono-1,5-lactone) and hydrogen peroxide as a byproduct. srce.hrnih.govmegazyme.comcabidigitallibrary.org

The D-glucono-δ-lactone produced in the initial enzymatic step is an unstable cyclic ester in aqueous solutions. ramauniversity.ac.injungbunzlauer.comnih.gov It undergoes subsequent hydrolysis to form this compound. srce.hrnih.gov This hydrolysis can occur spontaneously, especially at neutral or alkaline pH. frontiersin.orgjungbunzlauer.comusda.gov However, fungi like A. niger also produce an enzyme called lactonase (or gluconolactonase), which catalyzes and accelerates this conversion. srce.hrbiotechnologynotes.comfrontiersin.org The accumulation of this compound lowers the pH of the medium, and under these acidic conditions, the lactonase-driven hydrolysis becomes more significant. frontiersin.orgjungbunzlauer.com

Glucose oxidase is a holoenzyme that requires a non-covalently bound cofactor, flavin adenine (B156593) dinucleotide (FAD), to function. nih.govwikipedia.orgatamanchemicals.com The FAD molecule acts as the initial electron acceptor in the redox reaction. wikipedia.orgrsc.org During the oxidation of glucose, FAD is reduced to FADH₂. nih.gov Subsequently, the FADH₂ is re-oxidized back to FAD by transferring electrons to molecular oxygen, which is reduced to hydrogen peroxide. nih.govwikipedia.orgrsc.org

The catalytic action of glucose oxidase follows a Ping-Pong Bi-Bi kinetic mechanism. nih.govrsc.org This means the reaction occurs in two distinct steps:

E-FAD + β-D-glucose → E-FADH₂ + D-glucono-δ-lactone

E-FADH₂ + O₂ → E-FAD + H₂O₂

Here, 'E' represents the enzyme. The enzyme binds to the first substrate (glucose) and releases the first product (glucono-δ-lactone) before binding to the second substrate (oxygen).

The optimal pH for this compound production by fungal fermentation is generally between 4.5 and 6.0. frontiersin.org The enzyme itself is typically stable in a pH range of 4.0 to 6.0. srce.hr

| Parameter | Description | Source |

| Enzyme | Glucose Oxidase (GOX) | srce.hrfrontiersin.org |

| EC Number | 1.1.3.4 | nih.govwikipedia.org |

| Substrate | β-D-Glucose | wikipedia.orgrsc.org |

| Cofactor | Flavin Adenine Dinucleotide (FAD) | nih.govwikipedia.org |

| Products | D-Glucono-δ-lactone, Hydrogen Peroxide | srce.hrnih.gov |

| Kinetic Mechanism | Ping-Pong Bi-Bi | nih.govrsc.org |

| Optimal pH (Production) | 4.5 - 6.0 | frontiersin.org |

Metabolic flux analysis (MFA) is a powerful tool used to quantify the flow of metabolites through the intricate metabolic networks of microorganisms like Aspergillus niger. Studies using MFA have provided significant insights into the efficiency of this compound production. scilit.comnih.gov

A key factor influencing metabolic flux is the concentration of dissolved oxygen, as the glucose oxidase-catalyzed reaction is a strictly aerobic process with high oxygen demand. frontiersin.orgchemicalpapers.com Research has shown that using oxygen-enriched air can significantly enhance the production rate of sodium gluconate. scilit.com According to one MFA study, increasing the inlet oxygen concentration from 21% to 25% shifted the metabolic flux towards this compound synthesis. scilit.com During the growth phase with enriched air, the portion of extracellular glucose directed to sodium gluconate synthesis increased to 85.3% from 79.0% with normal air. This effect was even more pronounced in the stationary phase, where the proportion increased from 89.4% to 93.0%. scilit.com

This shift is accompanied by a decrease in intracellular glucose consumption, suggesting that oxygen enrichment leads to more efficient cell respiration. scilit.com Consequently, the metabolic flux through pathways like the TCA cycle is reduced, leading to a significant decrease in by-products such as citric acid. scilit.comnih.gov This redistribution of carbon flux away from biomass formation and other pathways towards the direct oxidation of glucose is crucial for achieving the high yields seen in industrial fermentation. scilit.comnih.gov

The biosynthesis of this compound in fungi is a regulated process, influenced by environmental cues and controlled at the genetic level. The production is directly linked to the activity and expression of the glucose oxidase (GOX) enzyme. frontiersin.orgapsnet.org

Several factors are known to induce the expression of the gox gene and increase GOX activity, including high concentrations of glucose, a pH range of 4.5-6.5, and high levels of dissolved oxygen. srce.hrfrontiersin.orgapsnet.org Conversely, low pH (below 3.5) can deactivate the extracellular enzyme and trigger metabolic pathways leading to citric acid formation instead. frontiersin.orgjmb.or.kr The availability of nitrogen is also a critical regulatory factor; different C/N ratios can shift the metabolism to produce either this compound, citric acid, or a mixture of both. jmb.or.kr

In Penicillium expansum, two different genes encoding glucose oxidase, gox1 and gox2, have been identified. Studies have shown that gox2 is highly expressed during the pathogenic process on fruit, correlating directly with the rate of this compound secretion and the acidification of the host tissue. apsnet.org This suggests that different gox genes may be expressed under different environmental or developmental conditions. apsnet.org

Recent research has also implicated global regulatory proteins in controlling this compound production. In Aspergillus carbonarius, the global regulator LaeA, a nuclear methyltransferase, has been shown to regulate the synthesis of this compound. researchgate.net Mutants lacking the laeA gene (ΔlaeA) were unable to effectively acidify their environment due to reduced this compound synthesis, which in turn affected their pathogenicity. researchgate.net This indicates a hierarchical level of control where global regulators modulate the expression of biosynthetic genes like gox in response to the fungal lifestyle.

Hydrolysis of Glucono-δ-lactone to this compound

Metabolic Flux Analysis in Fungal Production Systems

Bacterial Biosynthetic Pathways of this compound

Bacteria, particularly those from the genera Gluconobacter and Acetobacter, are renowned for their efficient production of this compound. researchgate.netfrontiersin.org This capability is largely attributed to their powerful oxidative fermentation systems. The primary route for this compound synthesis in these bacteria is the direct oxidation of glucose, a reaction predominantly catalyzed by glucose dehydrogenases. nih.gov This periplasmic oxidation is a key feature of their metabolism.

In addition to the direct oxidation pathway, the produced this compound can be further metabolized intracellularly. After being transported into the cytoplasm, gluconate can be phosphorylated to 6-phosphogluconate. This intermediate then enters central metabolic routes like the pentose (B10789219) phosphate (B84403) pathway (PPP) and the Entner-Doudoroff (ED) pathway. asm.orguni-duesseldorf.deresearchgate.net

The core of this compound production in acetic acid bacteria lies in the activity of glucose dehydrogenases (GDH). frontiersin.orgnih.gov These enzymes are responsible for the initial and rate-limiting step of converting glucose to glucono-δ-lactone, which then spontaneously or enzymatically hydrolyzes to this compound. frontiersin.org Gluconobacter and Acetobacter species possess distinct GDH enzymes that differ in their location and cofactors. oup.com

A comparative study of dehydrogenase activities in several strains of Gluconobacter and Acetobacter revealed that Gluconobacter strains generally exhibit high membrane-bound PQQ-glucose dehydrogenase (mGDH) activity, which correlates with their high capacity for this compound production. researchgate.netfrontiersin.org In contrast, the tested Acetobacter malorum strain showed lower activity for this enzyme. researchgate.net The maximal mGDH activity in these bacteria is typically observed during the late exponential growth phase, coinciding with the depletion of glucose in the medium. researchgate.netfrontiersin.org

The most prominent glucose dehydrogenase involved in this compound production in these bacteria is the membrane-bound quinoprotein glucose dehydrogenase (mGDH), which utilizes pyrroloquinoline quinone (PQQ) as a prosthetic group. frontiersin.orgnih.govnih.gov This enzyme is located on the periplasmic side of the cytoplasmic membrane and is linked to the respiratory chain. nih.gov

The reaction catalyzed by PQQ-dependent GDH involves the oxidation of glucose to glucono-δ-lactone. frontiersin.org This enzyme requires the PQQ cofactor to be tightly bound in its active site for its catalytic function. nih.gov The PQQ-dependent GDH from Acinetobacter calcoaceticus, for instance, has a very low dissociation constant (Kd = 3 x 10⁻⁸ mM) for PQQ, indicating a very strong binding. nih.gov The catalytic cycle involves the transfer of electrons from glucose to PQQ, which is then reoxidized by the electron transport chain, contributing to the generation of a proton motive force. nih.gov

The activity of PQQ-dependent GDH is influenced by environmental factors. For example, in Pseudomonas putida, both GDH activity and PQQ synthesis are highest when glucose is the sole carbon source and under conditions of low soluble phosphate. nih.gov

Table 1: Comparison of PQQ-GDH Based Glucose Biosensors

| Enzyme Source | Immobilization Matrix/Mediator | Analytical Performance | Reference |

| Acinetobacter calcoaceticus | Chromium Hexacyanoferrate/Platinum Electrode | High stability | researchgate.net |

| Leclercia sp. QAU-66 | Not specified | Involved in phosphate solubilization | researchgate.net |

| Water-soluble GDH-B | Not specified | Used as a model for screening | researchgate.net |

Glucose Dehydrogenase-Dependent Pathways in Gluconobacter and Acetobacter Species

Soluble Glucose Dehydrogenase Activity

In addition to the membrane-bound form, a soluble quinoprotein glucose dehydrogenase (sGDH) has been identified, notably in Acinetobacter calcoaceticus. pnas.orgresearchgate.net This enzyme is also PQQ-dependent and is found in the periplasmic space. pnas.org Initially thought to be unique to A. calcoaceticus, homologous sequences have since been found in other bacteria. pnas.org

The sGDH from A. calcoaceticus is a dimeric enzyme with a high turnover rate (approximately 8000 s⁻¹) and is insensitive to molecular oxygen. nih.govpnas.org It requires calcium ions for both dimerization and the binding of PQQ. pnas.org The enzyme oxidizes a wide range of aldose sugars to their corresponding lactones. pnas.org While both soluble and membrane-bound GDHs from A. calcoaceticus are quinoproteins, they are distinct enzymes with different enzymatic and immunological properties, including substrate specificity and kinetics. oup.com

Recent research has surprisingly revealed that sGDH can produce hydrogen peroxide (H₂O₂), which can lead to the degradation of its own PQQ cofactor and a loss of activity over time. nih.govresearchgate.net The addition of catalase can mitigate this self-inactivation by consuming the produced H₂O₂. nih.govresearchgate.net

**Table 2: Characteristics of Soluble Glucose Dehydrogenase (sGDH) from *Acinetobacter calcoaceticus***

| Property | Value/Description | Reference |

| Molecular Weight | 94 kDa (Dimer of 48 kDa subunits) | researchgate.net |

| Isoelectric Point (pI) | 9.5 | researchgate.net |

| Cofactor | Pyrroloquinoline quinone (PQQ) | pnas.org |

| Cation Requirement | Ca²⁺ for dimerization and PQQ binding | pnas.orgresearchgate.net |

| Location | Periplasmic space | pnas.org |

| Turnover Rate | ~8000 s⁻¹ | nih.gov |

| Oxygen Sensitivity | Insensitive | nih.gov |

| By-product | Hydrogen Peroxide (H₂O₂) | nih.govresearchgate.net |

Pentose Phosphate Pathway and Entner-Doudoroff Pathway Interconnections

While the primary production of this compound occurs in the periplasm, the resulting gluconate can be transported into the cytoplasm and enter central metabolic pathways. researchgate.net In many bacteria, including Pseudomonas and Gluconobacter species, the main routes for gluconate catabolism are the Pentose Phosphate Pathway (PPP) and the Entner-Doudoroff (ED) pathway. asm.orguni-duesseldorf.deresearchgate.net

In Gluconobacter oxydans, only a small fraction of glucose (less than 10%) is metabolized intracellularly. researchgate.net This internalized glucose or gluconate is phosphorylated to glucose-6-phosphate or 6-phosphogluconate, respectively, which are key intermediates of the PPP and ED pathway. researchgate.net The PPP is the major catabolic route in G. oxydans, while the ED pathway plays a minor role. uni-duesseldorf.de In contrast, in Pseudomonas species, the ED pathway is often the primary route for glucose catabolism. asm.org For instance, in Pseudomonas protegens Pf-5, glucose is first oxidized to gluconate and 2-ketogluconate in the periplasm, which are then phosphorylated and funneled into the ED pathway. asm.org

The lack of phosphofructokinase in Campylobacter and Pseudomonas species prevents glycolysis via the Embden-Meyerhof-Parnas (EMP) pathway, making the ED pathway essential for routing glucose-derived carbons towards biosynthesis and the tricarboxylic acid (TCA) cycle. asm.orgfrontiersin.org In some cases, a cyclic flux from the ED pathway back to the upper EMP pathway allows for the generation of precursors for the non-oxidative PPP. asm.org

The efficiency of this compound production is often limited by the formation of by-products, primarily keto-gluconates. uco.es The further oxidation of this compound to 2-keto-D-gluconic acid (2-KGA) and 5-keto-D-gluconic acid (5-KGA) is a significant metabolic challenge in industrial fermentation. researchgate.net This conversion is catalyzed by membrane-bound gluconate dehydrogenases. nih.gov

The formation of keto-gluconates is highly dependent on the bacterial strain and fermentation conditions, particularly pH and glucose concentration. nih.gov In Gluconobacter oxydans, the further oxidation of this compound is a common issue. nih.govfrontiersin.org However, this secondary oxidation can be significantly inhibited under specific conditions.

Research has shown that maintaining a low pH (below 3.5) and a high glucose concentration (above 15 mM) can effectively suppress the formation of keto-gluconates. nih.govfrontiersin.org At low pH, the activity of the enzymes responsible for keto-gluconate formation, such as gluconate 2-dehydrogenase, is reduced. researchgate.net For example, in G. oxydans, the pentose phosphate pathway, which can be involved in further metabolism, is inhibited at a pH below 4.5, favoring the accumulation of this compound. frontiersin.org

Conversely, higher pH levels (>5.5) tend to promote the accumulation of ketogluconic acids. researchgate.net The absence of D-gluconate dehydrogenase (GADH) activity after the initial 24 hours of fermentation in some Gluconobacter oxydans strains leads to no detectable 2-KGA production, whereas its presence in other strains results in high accumulation of this by-product. researchgate.netfrontiersin.orgnih.gov Therefore, careful control of fermentation parameters and strain selection are crucial for maximizing the yield of this compound and minimizing by-product formation. researchgate.netfrontiersin.org Genetic engineering strategies, such as inactivating the genes for keto-gluconate forming dehydrogenases, have also been successfully employed to enhance the selective production of this compound. researchgate.net

Metabolic Regulation and By-product Formation in Bacteria

Comparative Analysis of Fungal and Bacterial Biosynthetic Strategies

The microbial production of this compound is predominantly carried out by specific strains of fungi and bacteria, with Aspergillus niger and Gluconobacter oxydans being the most extensively studied and commercially utilized organisms. frontiersin.orgnih.govrsc.org While both are efficient producers, they employ distinct biosynthetic strategies, differing in key enzymes, metabolic pathways, cellular location of the reaction, and by-product formation.

Fungal Biosynthesis: The Aspergillus niger Model

In fungi like Aspergillus niger, the biosynthesis of this compound is a relatively straightforward oxidative process. srce.hr The primary enzyme responsible is glucose oxidase (GOD, EC 1.1.3.4), a flavoprotein that is mainly located in the cell wall and extracellular fluid. nih.govramauniversity.ac.in This enzyme catalyzes the oxidation of β-D-glucose into D-glucono-δ-lactone, with hydrogen peroxide (H₂O₂) generated as a significant by-product. nih.govramauniversity.ac.in The reaction is highly dependent on the FAD cofactor. rsc.orgsrce.hr

The produced hydrogen peroxide is cytotoxic and is subsequently decomposed into water and oxygen by the enzyme catalase, which is also produced by the fungus. nih.govsrce.hr The intermediate, D-glucono-δ-lactone, is then hydrolyzed to this compound. This hydrolysis can occur spontaneously, particularly under neutral or alkaline conditions, or it can be enzymatically facilitated by a lactonase to accelerate the conversion. frontiersin.orgnih.govsrce.hr The entire process is strictly aerobic, requiring a high supply of oxygen. nih.govramauniversity.ac.in The optimal pH for this compound production in A. niger is typically between 4.5 and 6.5; deviations, especially to a pH below 3.5, can trigger a metabolic shift towards the production of other organic acids, such as citric acid. nih.govsrce.hrfrontiersin.org

Bacterial Biosynthesis: The Gluconobacter oxydans Model

Bacteria, particularly Gluconobacter oxydans, utilize a different enzymatic system centered around glucose dehydrogenases (GDH). frontiersin.orgsrce.hrftb.com.hr G. oxydans is characterized by an "overflow metabolism," where it performs incomplete oxidation of sugars. frontiersin.orgnih.gov It possesses two primary pathways for this compound synthesis. frontiersin.orgnih.gov

Periplasmic Pathway (Direct Oxidation): This is the main route for this compound production. It involves a membrane-bound, pyrroloquinoline quinone (PQQ)-dependent glucose dehydrogenase (m-GDH, EC 1.1.99.17). frontiersin.orgnih.govasm.org This enzyme, located in the periplasmic space, directly oxidizes glucose to D-glucono-δ-lactone without forming hydrogen peroxide. frontiersin.orggoogle.com The gluconolactone (B72293) is then hydrolyzed to this compound. A distinguishing feature of the bacterial pathway is the potential for subsequent oxidation. Other flavin-dependent dehydrogenases in the periplasm can further oxidize this compound into keto-gluconates, such as 2-ketogluconate and 5-ketogluconate. frontiersin.orgnih.govnih.gov This can be a significant disadvantage for processes aiming for pure this compound due to the challenges in product separation. frontiersin.org

Cytoplasmic Pathway: A secondary pathway exists within the cytoplasm, utilizing a NADP⁺-dependent glucose dehydrogenase (EC 1.1.1.47). frontiersin.orgnih.gov In this route, glucose is transported into the cell before being converted to this compound. frontiersin.orgnih.gov

A key advantage of using G. oxydans is its suitability for continuous fermentation processes, which is not feasible with the filamentous morphology of A. niger. frontiersin.orgnih.gov

Comparative Summary

The fundamental differences in the biosynthetic strategies of fungi and bacteria for producing this compound are summarized in the table below. These differences influence the choice of microorganism, fermentation process design, and downstream purification strategies in industrial applications.

Table 1: Comparative Analysis of Fungal and Bacterial this compound Biosynthesis

| Feature | Fungal Strategy (Aspergillus niger) | Bacterial Strategy (Gluconobacter oxydans) |

| Primary Microorganism | Aspergillus niger rsc.org | Gluconobacter oxydans rsc.org |

| Key Enzyme | Glucose Oxidase (GOD) srce.hrftb.com.hr | Glucose Dehydrogenase (GDH) srce.hrftb.com.hr |

| Enzyme Location | Extracellular / Cell Wall nih.govramauniversity.ac.in | Periplasmic (primary) & Cytoplasmic (secondary) frontiersin.orgnih.gov |

| Enzymatic Cofactor | FAD (Flavin adenine dinucleotide) rsc.orgsrce.hr | PQQ (Pyrroloquinoline quinone) & NADP⁺ frontiersin.orgnih.gov |

| Primary By-products | Hydrogen Peroxide (degraded by catalase) nih.gov | 2-Ketothis compound, 5-Ketothis compound frontiersin.orgnih.gov |

| Metabolic Pathway | Single oxidation of glucose to gluconolactone and H₂O₂. nih.gov | Direct oxidation to gluconolactone without H₂O₂; subsequent oxidation to keto-acids is common. frontiersin.orggoogle.com |

| Key Process Factors | High oxygen demand; sensitive to low pH (can shift to citric acid production); typically batch fermentation. nih.govsrce.hrramauniversity.ac.in | Suitable for continuous fermentation; formation of keto-acid by-products requires control. frontiersin.orgnih.gov |

Advanced Biotechnological Production Methodologies for Gluconic Acid

Strain Improvement and Genetic Engineering for Enhanced Gluconic Acid Production

At the core of modern this compound biotechnology lies the targeted modification of microorganisms to create "hyper-producing" strains. als-journal.com Through genetic and metabolic engineering, scientists can reprogram cellular machinery to prioritize the synthesis of this compound, significantly boosting yields and productivity. nih.gov

Metabolic engineering provides a powerful toolkit for rationally redesigning the metabolic networks of producer organisms. researchgate.net By manipulating specific enzymatic reactions and pathways, the flow of carbon can be deliberately channeled from the primary substrate, typically glucose, towards the final product, this compound, while minimizing losses to competing metabolic routes. nih.govresearchgate.net

A primary strategy to enhance production is to increase the cellular concentration of the enzymes that are central to the this compound synthesis pathway. nih.gov In fungi such as Aspergillus niger, the key enzyme is glucose oxidase (GOD), while in bacteria like Gluconobacter oxydans, it is glucose dehydrogenase (GDH). researchgate.netnih.gov

Research has demonstrated the success of this approach across various microorganisms. For instance, overexpressing the GOD gene in a transformant strain of Penicillium oxalicum resulted in a calcium gluconate titer of 160.5 g/L, a substantial increase compared to the parent strain. nih.gov Similarly, expressing the glucose dehydrogenase (gdh) gene from Bacillus subtilis in host strains is a proven method for conferring the ability to produce this compound. mit.edu The dual-enzyme system of GOD and catalase is often used for production; therefore, enhancing catalase activity is also crucial. frontiersin.org By overexpressing the genes for heme synthesis enzymes (HemeA and HemeB) in A. niger, researchers increased catalase activity by 50.5%, which in turn supports higher efficiency in the GOD-catalyzed reaction by breaking down the hydrogen peroxide byproduct. frontiersin.org

Table 1: Examples of Overexpression of Key Enzymes for this compound Production

| Microorganism | Gene/Enzyme Overexpressed | Result |

| Penicillium oxalicum | Glucose Oxidase (GOD) | Produced 160.5 g/L of calcium gluconate. nih.gov |

| Aspergillus niger | HemeA and HemeB (for Catalase) | Increased fermentative catalase activity by 50.5%. frontiersin.org |

| Engineered E. coli | Glucose Dehydrogenase (gdh) from B. subtilis | Enabled production of this compound from glucose. mit.edu |

To maximize the carbon flux towards this compound, it is essential to block or eliminate metabolic pathways that compete for the glucose substrate or consume the this compound product. nih.govresearchgate.net This is achieved by deleting the genes that encode the enzymes responsible for these competing reactions. nih.gov

A highly effective example is the knockout of the gluconate dehydrogenase gene (gad) in Klebsiella pneumoniae. nih.gov This deletion blocked the further oxidation of this compound into keto-gluconic acid, allowing the product to accumulate to an exceptionally high concentration of 422 g/L in fed-batch fermentation. researchgate.netnih.gov In Escherichia coli, deleting genes central to glycolysis, such as pgi (phosphoglucose isomerase) and zwf (glucose-6-phosphate dehydrogenase), has been shown to prevent the cell from consuming glucose for its primary metabolism, thereby increasing its availability for conversion to products like D-glucaric acid, a related sugar acid. mit.edu Other identified targets for deletion to prevent this compound catabolism include the genes for D-gluconate dehydratase and D-gluconate kinase. researchgate.net

Table 2: Gene Deletion Strategies for Enhancing this compound Production

| Microorganism | Gene(s) Deleted | Competing Pathway Targeted | Outcome |

| Klebsiella pneumoniae | gad (gluconate dehydrogenase) | Keto-gluconic acid pathway | Increased this compound titer to 422 g/L. researchgate.netnih.gov |

| Escherichia coli | pgi, zwf | Glycolysis and Pentose (B10789219) Phosphate (B84403) Pathway | Diverted glucose away from central metabolism, increasing precursor availability. mit.edu |

| Various Bacteria | D-gluconate dehydratase, D-gluconate kinase | This compound catabolism (Entner-Doudoroff pathway) | Prevents consumption of the final product. nih.govresearchgate.net |

The efficiency of metabolic pathways is also dependent on the availability of redox cofactors (such as NADH and NADPH) and the cell's ability to transport substrates and products across its membrane. nih.govresearchgate.net Cofactor balancing is critical because the oxidation of glucose is a redox reaction. acs.org Engineering the cofactor specificity of key enzymes—for example, modifying a reductase to prefer the more abundant NADH over NADPH—can significantly improve pathway performance. nih.gov Manipulation of the intracellular cofactor pool is a recognized and vital strategy in metabolic engineering to enhance product synthesis. acs.orgsci-hub.se

Transporter engineering focuses on improving the import of glucose into the cell and the export of this compound out of the cell. nih.govresearchgate.net Efficient export is particularly important to prevent the intracellular accumulation of this compound, which can inhibit the producing enzymes and be toxic to the cell. In fungi, proteins from the Jen family of transporters have been identified as being involved in the transport of carboxylic acids, including this compound. researchgate.net

Before the widespread adoption of targeted genetic engineering, random mutagenesis coupled with high-throughput screening was the primary method for strain improvement, and it remains a valuable tool. researchgate.net This approach involves exposing a microbial population to mutagens, such as ultraviolet (UV) radiation or chemical agents like N-methyl-N'-nitro-N-nitrosoguanidine (NTG), to induce random mutations in their DNA. researchgate.netajol.info The surviving population is then screened to identify "hyper-producing" mutants that exhibit significantly enhanced this compound production. als-journal.com

For example, random mutagenesis of Aspergillus oryzae with NTG led to the isolation of a mutant strain that produced 72 g/L of this compound, a 2.4-fold increase over the parent strain. researchgate.net In another study, UV mutagenesis of A. niger resulted in mutants with a 1.57-fold increase in the activity of extracellular glucose oxidase. ajol.info Screening techniques often rely on selecting for mutants resistant to toxic glucose analogs like 2-deoxy-D-glucose or identifying colonies that show larger zones of activity on indicator plates. ajol.info

Table 3: Research Findings on Mutagenesis for this compound Hyper-production

| Microorganism | Mutagen Used | Key Finding |

| Aspergillus oryzae RP-21 | N-methyl-N′ nitro-N-nitrosoguanidine (NTG) | Mutant strain produced 72 g/L this compound, a 2.4-fold increase. researchgate.net |

| Aspergillus niger | MNNG | Mutant strain showed significantly higher this compound production compared to the parent strain. als-journal.com |

| Aspergillus niger | UV radiation | Mutants showed a 1.57-fold increase in extracellular glucose oxidase activity. ajol.info |

Genetic engineering has opened the door to developing genetically modified organisms (GMOs) for entirely new and more efficient production processes. uco.es This involves introducing heterologous genes or entire metabolic pathways into robust industrial host organisms that are well-suited for large-scale fermentation. mit.edumit.edu

A significant advancement is the creation of strains capable of producing this compound from alternative, non-food feedstocks. researchgate.netfrontiersin.org For instance, researchers successfully expressed the glucose oxidase gene from A. niger in a Penicillium oxalicum strain that naturally possesses cellulolytic enzymes. nih.gov This innovative modification allows the engineered organism to produce sodium gluconate directly from cellulose (B213188), a major component of plant biomass, thereby creating a more sustainable and cost-effective process. researchgate.netnih.gov Such integrated routes, which combine genetically modified strains with the ability to utilize agro-industrial byproducts, represent the frontier of this compound biotechnology. researchgate.net

Deletion of Competing Pathways

Mutagenesis and Screening for Hyper-producing Strains

Fermentation Process Optimization and Reactor Design

Optimizing the fermentation process and designing efficient bioreactors are critical for maximizing this compound yield and productivity. Key areas of focus include advancements in submerged fermentation, the exploration of solid-state fermentation, and the development of continuous fermentation systems. Innovations in these areas aim to create more economical and efficient industrial processes for producing this compound and its derivatives. frontiersin.org

Submerged fermentation (SmF) is the conventional method for large-scale this compound production, particularly using Aspergillus niger. frontiersin.orgnih.gov This process involves growing the microorganism in a liquid nutrient medium within a bioreactor. Continuous efforts are being made to improve SmF through the optimization of various process parameters.

While glucose is the primary carbon source for microbial this compound production, research has increasingly focused on utilizing cheaper and more sustainable alternatives, particularly agro-industrial byproducts. srce.hrtaylors.edu.my The high cost of purified glucose is a significant factor, and replacing it with raw materials like molasses can be more economical. taylors.edu.my

Hydrolysates from various raw materials have been successfully used as substrates. srce.hr Studies have shown significant this compound production using sugarcane molasses, grape must, and banana must. nih.govresearchgate.net For instance, crude grape and banana must have yielded this compound levels of 62.6 g/L and 54.6 g/L, respectively. researchgate.net Similarly, the use of figs and HCl-pretreated sugarcane bagasse in solid-state fermentation has resulted in high yields. srce.hr

The use of these byproducts not only reduces production costs but also offers a valuable method for the bio-valorization of agricultural waste. researchgate.net However, the composition of these byproducts can influence the fermentation process. For example, untreated sugarcane molasses may yield marginal production, but its productivity can be significantly increased after treatment to remove impurities. researchgate.net Research has also explored the use of cheese whey, wastepaper hydrolysate, and potato pulp, demonstrating the versatility of Aspergillus niger in utilizing diverse carbon sources. taylors.edu.my

Table 1: this compound Production from Various Carbon Sources

| Carbon Source | Microorganism | Fermentation Type | This compound Yield/Concentration | Reference |

|---|---|---|---|---|

| Glucose | Aspergillus niger | Submerged | 98% yield | nih.gov |

| Sugarcane Molasses | Aspergillus niger ORS-4.410 | Submerged | 95.8% yield | nih.gov |

| Grape Must | Aspergillus niger | - | 63 g/L | srce.hr |

| Banana Must | Aspergillus niger | - | 55 g/L | srce.hr |

| Figs | Aspergillus niger | Solid-State | 490 g/kg (63% yield) | srce.hr |

| HCl-pretreated Sugarcane Bagasse | Aspergillus niger | Solid-State | 107 g/L (95% yield) | srce.hr |

| Cheese Whey (with 0.5% glucose) | Aspergillus niger (immobilized) | - | 92 g/L | srce.hr |

| Wastepaper Hydrolysate | Aspergillus niger | - | 92% yield (flasks), 60% yield (reactor) | srce.hr |

| Xylose | Aspergillus niger | - | 83% yield | srce.hr |

| Cellobiose | Aspergillus niger | - | 56% yield | srce.hr |

The production of this compound is highly sensitive to environmental conditions within the bioreactor. The optimization of pH, temperature, and aeration is crucial for maximizing yield.

pH: The pH of the fermentation medium is a critical factor influencing which organic acid is produced by Aspergillus niger. srce.hr A pH range of 4.5 to 6.5 is generally optimal for this compound production, with a pH of 5.5 often considered ideal for A. niger. srce.hr If the pH drops below 3.5, the metabolic pathway can shift towards citric acid formation. srce.hr To maintain the optimal pH, neutralizing agents like sodium hydroxide (B78521) or calcium carbonate are added to the fermentation broth, leading to the production of sodium gluconate or calcium gluconate, respectively. srce.hr Studies have shown that a pH of 6.0 to 6.5 results in the highest production rates. taylors.edu.myijisrt.com

Temperature: The optimal temperature for this compound production by A. niger is typically around 30-34°C. srce.hrijisrt.com Research indicates that a temperature range of 29 to 31°C is suitable for production by the yeast-like fungus Aureobasidium pullulans. srce.hr A slight increase to 32°C can dramatically reduce biomass and product concentration. srce.hr

Aeration: The conversion of glucose to this compound is an oxidative process, making a high rate of aeration essential. srce.hr The enzyme responsible, glucose oxidase, has a high requirement for oxygen. srce.hr Insufficient oxygen supply can be a limiting factor, and the rate of oxygen absorption is influenced by the viscosity of the culture medium, which increases with mycelial concentration. srce.hr High volumetric productivity has been achieved using elevated air pressure (up to 4 bar), which increases the dissolved oxygen concentration. srce.hr In some processes, pure oxygen is used instead of air to enhance production rates. researchgate.net Airlift reactors are also considered promising for this process due to their efficient aeration. iitr.ac.in

Table 2: Optimized Parameters for this compound Production

| Parameter | Optimal Range/Value | Microorganism | Reference |

|---|---|---|---|

| pH | 4.5 - 6.5 | Aspergillus niger | srce.hr |

| pH | 6.0 - 6.5 | Aspergillus niger | srce.hrijisrt.com |

| pH | 6.5 - 7.0 | Aureobasidium pullulans | nih.gov |

| Temperature | 30 - 34 °C | Aspergillus niger | srce.hr |

| Temperature | 29 - 31 °C | Aureobasidium pullulans | srce.hr |

| Aeration | High, up to 4 bar pressure | Aspergillus niger | srce.hr |

| Agitation | 200 rpm | Aspergillus niger | ijisrt.com |

| Glucose Concentration | 110 - 250 g/L | General | srce.hr |

| Inoculum Dose | 10% | Aspergillus niger | ijisrt.com |

The morphology of the fungal mycelium plays a significant role in the efficiency of submerged fermentation. nih.gov For Aspergillus niger, the morphology can range from dispersed filaments to dense pellets. nih.govresearchgate.net

Inoculum development is a critical step in controlling mycelial morphology. nih.gov The process often starts with inoculating conidia into a seed medium to cultivate mycelia. nih.gov Factors such as the C/N ratio in the seed medium, inoculum age, and inoculum size can influence the resulting morphology. nih.govnih.gov For example, a low C/N ratio is typically used in the seed medium for A. niger. nih.gov The age of the spores used for inoculation can also be a factor, with spores aged 4-7 days being found to be optimal in one study. researchgate.net

Solid-state fermentation (SSF) presents an alternative to submerged fermentation for this compound production. In SSF, microorganisms are grown on a solid substrate with minimal free water. While less common for this compound production, SSF has been reported to achieve high yields. srce.hr

One study reported the production of 490 g of this compound per kg of dry fig, with the yield increasing to 685 g/kg with the addition of methanol. srce.hr Another study using sugarcane bagasse pretreated with HCl achieved a this compound concentration of 107 g/L with a 95% yield, which was higher than that obtained in submerged culture. srce.hr More recently, tea waste has been used as a solid support for Aspergillus niger in SSF with a molasses-based medium, achieving a maximal production of 76.3 g/L. researchgate.net

SSF offers several advantages, including lower energy and water consumption, no foam formation, and potentially higher product yields, which can help reduce enzyme costs. researchgate.net

Continuous fermentation systems offer significant advantages over traditional batch processes, including easier process control and more consistent product quality and quantity. nih.gov In a continuous system, fresh nutrient medium is continuously added to the bioreactor while the fermented broth is simultaneously removed.

High concentrations of this compound, exceeding 230 g/L, have been produced continuously at residence times of 12 hours. nih.gov One study achieved a concentration of about 260 g/L with complete glucose conversion at a residence time of approximately 26 hours. nih.gov

A key advancement in continuous fermentation is the use of biomass retention techniques, such as cell immobilization or cross-flow filtration. researchgate.netresearchgate.net Biomass retention allows for the uncoupling of product formation from cell growth, enabling the process to run at very high cell densities and high dilution rates without washing out the microorganisms. researchgate.netbvsalud.org This makes it possible to operate at high oxygen concentrations that might otherwise be toxic to cell growth, leading to higher specific productivity. researchgate.netgoogle.com

Using cross-flow filtration for biomass retention, a this compound concentration of 375 g/L was achieved at a residence time of 22 hours. researchgate.netbvsalud.org Immobilizing cells on supports like porous sintered glass is another effective method for biomass retention in continuous production. researchgate.net These advanced continuous processes with biomass retention offer new opportunities for maximizing this compound concentrations and productivity. bioline.org.br

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Glucose |

| Sodium gluconate |

| Calcium gluconate |

| Citric acid |

| Methanol |

| Xylose |

| Cellobiose |

| Sodium hydroxide |

| Calcium carbonate |

| Oxygen |

| Carbon dioxide |

| Fructose |

| Sucrose |

| Lactose |

| Starch |

| Maltose |

| Amylum |

| Urea |

| Peptone |

| Oxalic acid |

| 5-keto-gluconic acid |

| 2-keto-gluconic acid |

| L-(+)-tartaric acid |

| Butyrate |

| 2,5-diketo-D-gluconic acid |

| L-Ascorbic acid |

| 2-KLG |

| 1-Kestose |

| EDTA |

| NTA |

| Boron compounds |

| Hydrogen peroxide |

| Glucono-δ-lactone |

| D-1,5-gluconolactone |

| D-1,4-gluconolactone |

| KH2PO4 |

| NH4Cl |

| MNNG |

| o-dianisidine |

| HCl |

| H2O2 |

| CaCO3 |

| K2HPO4 |

| MgSO4·7H2O |

| Corn-steep liquor |

| Soybean oil |

| Jaggary |

| Cheese whey |

| Mustard oil |

| Polyacetonide this compound |

| Bromide |

| Hypochlorite (B82951) |

| Butyrate |

| 2,5-diketo-D-gluconic acid |

| L-Ascorbic acid |

| 2-KLG |

| 1-Kestose |

| EDTA |

| NTA |

| Boron compounds |

| Hydrogen peroxide |

| Glucono-δ-lactone |

| D-1,5-gluconolactone |

| D-1,4-gluconolactone |

| KH2PO4 |

| NH4Cl |

| MNNG |

| o-dianisidine |

| HCl |

| H2O2 |

| CaCO3 |

| K2HPO4 |

| MgSO4·7H2O |

| Corn-steep liquor |

| Soybean oil |

| Jaggary |

| Cheese whey |

| Mustard oil |

| Polyacetonide this compound |

| Bromide |

Optimization of pH, Temperature, and Aeration

Bioreactor Design and Mass Transfer Considerations

The efficient production of this compound through fermentation is heavily reliant on bioreactor design and the effective management of mass transfer, particularly of oxygen. This compound synthesis is a strictly aerobic process, making the dissolved oxygen (DO) concentration a critical parameter. The rate of oxygen transfer from the gas to the liquid phase often becomes the limiting step in the bioconversion process. frontiersin.orgiitr.ac.in

Different types of bioreactors have been investigated for this compound production, including stirred-tank reactors (STRs), airlift bioreactors, and bubble column bioreactors. iitr.ac.inmdpi.com Airlift reactors are noted for their simple construction and for imposing less shear stress on microbial cells compared to mechanically stirred tanks. iitr.ac.in Studies have shown that internal loop airlift bioreactors can offer higher productivity and less decay of glucose oxidase activity due to superior mass transfer characteristics. iitr.ac.in In a comparative study, stirred tank and bubble column bioreactors showed similar optimal bioconversion results for producing glycolic acid, a related organic acid, from ethylene (B1197577) glycol using Gluconobacter oxydans. mdpi.com However, under specific conditions, the STR demonstrated slightly better performance. mdpi.com A jet loop reactor, which includes a static mixer and an ejector to enrich the reaction mixture with oxygen, has also been proposed for the enzymatic production of gluconate. google.com

The volumetric oxygen transfer coefficient (kLa) is a key parameter for evaluating the oxygenating capacity of a fermentor. frontiersin.orgresearchgate.net Research has demonstrated a strong positive correlation between the air flow rate and the kLa, as well as the rate of this compound production. researchgate.net This confirms that the production rate is often limited by oxygen transport. researchgate.net Interestingly, the biomass concentration also significantly impacts kLa. While an increase in biomass (and thus the enzyme concentration) initially enhances the production rate, at higher concentrations, a decline in kLa values has been observed. researchgate.net This decline is attributed to the promotion of bubble coalescence by mycelial pellets. researchgate.net

To overcome mass transfer limitations, various strategies are employed. Fed-batch strategies in bioreactors have been shown to achieve high concentrations of the desired acid. mdpi.com For instance, an extended fed-batch strategy using a stirred-tank reactor for glycolic acid production resulted in a concentration of 94.2 g/L. mdpi.com Another approach involves using oxygen-enriched air. Increasing the inlet oxygen concentration from 21% to 32% in Aspergillus niger fermentations for sodium gluconate production shortened the fermentation time from 20 to 15.5 hours by increasing the kLa. researchgate.net The physical design of the bioreactor, including the type of agitator and its speed, as well as the rate of air flow, directly influences the rate of oxygen transfer and, consequently, the production of this compound. umich.edu

Table 1: Comparison of Bioreactor Performance in Acid Production

| Bioreactor Type | Organism/Enzyme | Product | Key Findings | Reference |

|---|---|---|---|---|

| Stirred Tank Reactor (STR) | Gluconobacter oxydans | Glycolic Acid | Achieved 49.4 g/L concentration and 0.35 g/L∙h productivity. Slightly higher performance than bubble column under specific conditions. | mdpi.com |

| Bubble Column Bioreactor | Gluconobacter oxydans | Glycolic Acid | Reached 47.7 g/L concentration and 0.33 g/L∙h productivity. Showed a higher substrate consumption rate than STR. | mdpi.com |

| Internal Loop Airlift Bioreactor | Aspergillus niger | This compound | Higher productivity and less enzyme decay compared to other airlift designs due to better mass transfer. | iitr.ac.in |

| Jet Loop Reactor | Glucose Oxidase & Catalase | Gluconate | Proposed for enzymatic production, utilizing a static mixer and ejector for enhanced oxygen enrichment. | google.com |

Enzymatic Synthesis and Immobilization Technologies

Enzymatic synthesis presents a compelling alternative to microbial fermentation for producing this compound, offering high specificity and potentially simpler purification processes. srce.hr This method typically involves the use of glucose oxidase (GOx) and catalase. google.comrsc.org Glucose oxidase catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide, while catalase decomposes the hydrogen peroxide byproduct into water and oxygen. srce.hrsemanticscholar.org The D-glucono-δ-lactone is then hydrolyzed to this compound, a reaction that can occur spontaneously or be facilitated by a lactone-hydrolyzing enzyme. srce.hr

A significant advancement in enzymatic and microbial production is the use of immobilization technologies. frontiersin.orgbioline.org.br Immobilizing enzymes or whole cells can enhance stability, allow for reuse of the biocatalyst, and facilitate continuous production processes. srce.hrnih.gov Various materials and methods have been explored for immobilization.

Immobilized Cells:

Aspergillus niger cells have been immobilized on supports like polyurethane foam, leading to higher and more sustained this compound production compared to free cells. nih.gov In a bubble column fermenter using this system, a this compound concentration of about 143 g/l was achieved. nih.gov

Spores of A. niger have also been immobilized on materials such as sintered glass, pumice stones, and polyurethane foams. srce.hr Mycelia developed on pumice stone carriers showed high extracellular glucose oxidase activity. srce.hr

Gluconobacter oxydans cells have been used in an aerated tubular immobilized cell bioreactor for continuous production of free this compound for at least six months. srce.hr

Sodium alginate has been used as a carrier to immobilize Pseudomonas fluorescens for the production of 2-keto-D-gluconic acid, with the immobilized cells being reusable for up to seven times. spkx.net.cn

Immobilized Enzymes:

Glucose oxidase and catalase have been co-immobilized on various carriers. rsc.orggoogle.com One study used an anion-exchange polymeric membrane, achieving a 95% yield of this compound from a 10 g/L glucose solution. researchgate.net

To improve efficiency, glucose oxidase has been immobilized on a polyacrylonitrile (B21495) membrane placed adjacent to an anion-exchange membrane in a bioreactor, which significantly increased the amount of this compound produced. researchgate.net

Resins such as strong alkaline macroporous resin, amino resin, and epoxy resin have been used as carriers to immobilize glucose oxidase and catalase for this compound production at a low pH of 3.5. ijournals.cn The amino resin-immobilized enzyme showed the best performance, with a low enzyme activity loss rate of 3.42% and good stability. ijournals.cn

The use of immobilized systems offers the advantage of potentially eliminating product purification steps, especially when the enzyme is immobilized. srce.hr This approach is considered an economically efficient alternative for both batch and continuous cultivation methods. bioline.org.br

Table 2: Research Findings on Immobilized Systems for this compound Production

| Biocatalyst | Immobilization Support | Bioreactor/System | Key Result | Reference |

|---|---|---|---|---|

| Aspergillus niger cells | Polyurethane foam | Bubble-column fermenter | ~143 g/l this compound concentration | nih.gov |

| Gluconobacter oxydans cells | Not specified | Aerated tubular bioreactor | Continuous production for at least 6 months | srce.hr |

| Pseudomonas fluorescens cells | Sodium alginate | Not specified | Reusable for 7 cycles for 2-keto-D-gluconic acid | spkx.net.cn |

| Glucose Oxidase & Catalase | Amino resin | Not specified | 3.42% enzyme activity loss at pH 3.5 | ijournals.cn |

| Glucose Oxidase & Catalase | Anion-exchange polymeric membrane | Not specified | 95% this compound yield | researchgate.net |

To further enhance the efficiency of enzymatic this compound production, particularly under industrial conditions, protein engineering of glucose oxidase (GOx) has become a key area of research. tandfonline.comnih.gov The stability of GOx is a critical factor, as the enzyme can be inactivated by the hydrogen peroxide produced during the reaction. rsc.org Computational design and other protein engineering strategies are being employed to improve the thermostability and pH tolerance of the enzyme. nih.gov

One study utilized in silico design to enhance the stability of glucose oxidase from Aspergillus niger. By combining the most effective mutations, they increased the apparent melting temperature of the enzyme by 8.5 °C. nih.gov This engineered variant exhibited significantly enhanced thermostability and also showed an increased optimal temperature for activity without compromising its performance at lower temperatures. nih.gov Furthermore, the engineered enzyme displayed higher tolerance at pH levels of 6.0 and 7.0, conditions under which the wild-type enzyme would rapidly deactivate. nih.gov

The practical application of this engineered GOx in this compound production was remarkable. It resulted in an approximate two-fold increase in the this compound production yield, achieving a near-complete conversion of 324 g/L of D-glucose to this compound within 18 hours. nih.gov These advancements highlight the potential of protein engineering to develop robust biocatalysts suitable for industrially viable and cost-effective this compound production. tandfonline.comnih.gov

Synthesis and Research Applications of Gluconic Acid Derivatives

Synthesis of Key Gluconic Acid Derivatives

The chemical modification of this compound, primarily through oxidation, leads to the formation of valuable compounds such as keto-gluconates, glucuronic acid, and glucaric acid. These derivatives are key intermediates in various synthetic pathways and possess distinct functionalities.

Keto-gluconates are produced by the further oxidation of this compound. A prominent example is 2,5-Diketo-D-gluconic acid (2,5-DKG), a crucial intermediate in the modern synthesis of L-ascorbic acid (Vitamin C). google.comnih.gov The production of 2,5-DKG has historically been achieved by cultivating aerobic microorganisms, particularly from the genera Acetobacter, Gluconobacter, and Pseudomonas. google.com

More recent research has identified microorganisms from the genus Erwinia capable of producing 2,5-DKG from D-glucose in high yields and concentrations. google.com This biotechnological route involves the cultivation of specific Erwinia strains in a nutrient medium containing D-glucose. google.com 2,5-DKG can then be stereospecifically reduced to 2-keto-L-gulonic acid (2-KLG), a direct precursor to L-ascorbic acid. google.comnih.gov A one-step fermentation process using a recombinant Erwinia herbicola has been developed to directly produce 2-KLG from D-glucose via the 2,5-DKG pathway. nih.gov

The enzyme 2,5-diketo-D-gluconic acid reductase is responsible for the conversion of 2,5-DKG to 2-keto-L-gulonic acid. umaryland.edumorf-db.org

Table 1: Microbial Synthesis of 2,5-Diketo-D-gluconic Acid (2,5-DKG)

| Microorganism Genus | Substrate | Product | Significance |

| Acetobacter, Gluconobacter, Pseudomonas | D-Glucose/Gluconic Acid | 2,5-Diketo-D-gluconic acid | Traditional method for 2,5-DKG production. google.com |

| Erwinia | D-Glucose | 2,5-Diketo-D-gluconic acid | Provides high yields and broth concentrations. google.com |

| Recombinant Erwinia herbicola | D-Glucose | 2-keto-L-gulonic acid (via 2,5-DKG) | Establishes a one-step fermentation route for a Vitamin C precursor. nih.gov |

Glucuronic acid is a sugar acid formed by the oxidation of the C-6 primary alcohol group of glucose to a carboxylic acid. mdpi.comwikipedia.org While it can be produced from glucose, it is structurally distinct from this compound, where the C-1 aldehyde group is oxidized. However, they are often discussed together in the context of glucose oxidation products. d-nb.info Synthesis methods include high-frequency ultrasound treatment of glucose solutions, which can selectively yield glucuronic acid without a catalyst. ntu.edu.sg Biotechnological pathways using engineered E. coli have also been developed to produce glucuronic acid from glucose. mdpi.com

Glucaric acid , a dicarboxylic acid, is produced when both the C-1 aldehyde and the C-6 primary alcohol groups of glucose are oxidized. wikipedia.orgd-nb.info It is recognized as a top value-added chemical from biomass. mdpi.com The synthesis of glucaric acid can proceed through the oxidation of glucose or this compound. rroij.com

Chemical Catalysis : Heterogeneous catalytic methods often employ noble metal catalysts like platinum (Pt), palladium (Pd), or gold (Au) on supports such as carbon. rroij.comcjcatal.com For instance, a Pt/C catalyst has been shown to yield glucaric acid from glucose. rroij.com

Electrochemical Synthesis : A two-step electrochemical process using a gold electrode can convert D-glucose first to D-gluconic acid at a low potential, followed by further oxidation to D-glucaric acid at a higher potential. This method achieved a high selectivity of 97.6% for this compound in the first step and 89.5% for glucaric acid in the second step.

Biocatalysis : Enzymatic routes, such as using uronate dehydrogenase, can catalyze the conversion of glucuronic acid to glucaric acid. mdpi.comresearchgate.net Recombinant E. coli strains expressing this enzyme have been successfully used for this conversion. mdpi.comresearchgate.net

Table 2: Comparison of Synthesis Routes to Glucaric Acid

| Synthesis Method | Precursor(s) | Catalyst/Mediator | Key Features |

| Chemical Catalysis | D-Glucose | Noble metal catalysts (e.g., Pt/C, Au/C) | Utilizes O2 as an oxidant, often at elevated pressure. rroij.com |

| Electrochemical Oxidation | D-Glucose, D-Gluconic Acid | Gold (Au) electrode | Two-step process with high selectivity for intermediate (this compound) and final product. |

| Microbial/Enzymatic | D-Glucuronic Acid | Uronate dehydrogenase (e.g., in recombinant E. coli) | Environmentally friendly, bio-based production system. mdpi.comresearchgate.net |

Keto-gluconates (e.g., 2,5-Diketo-D-gluconic Acid)

Advanced Applications in Research

The unique chemical structure of this compound and its derivatives makes them valuable in various advanced research applications, from environmental remediation to green chemistry.